N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
CAS No.:
Cat. No.: VC11135018
Molecular Formula: C15H14Cl2N2O
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14Cl2N2O |
|---|---|
| Molecular Weight | 309.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
| Standard InChI | InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
| Standard InChI Key | BIFCPKMCGBSOET-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Introduction
Structural and Molecular Characteristics
N-(3,4-Dichlorophenyl)-N'-(3,4-dimethylphenyl)urea belongs to the arylurea family, featuring two aromatic rings: a 3,4-dichlorophenyl group and a 3,4-dimethylphenyl group connected via a urea linkage (–NH–CO–NH–). The molecular formula is C<sub>15</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O, with a molecular weight of 333.19 g/mol. The dichlorophenyl moiety introduces electron-withdrawing effects, while the dimethylphenyl group contributes steric bulk and moderate electron-donating properties.
Comparative Molecular Data
Table 1 compares molecular parameters of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea with related compounds from the literature:
The presence of methyl groups in place of chlorine atoms on one aromatic ring reduces molecular symmetry compared to fully chlorinated analogs, potentially influencing crystallinity and solubility.
Synthetic Pathways and Reaction Thermodynamics
Optimization of Synthetic Conditions
Table 2 summarizes key parameters from analogous syntheses :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Higher yields at lower temps |
| Solvent | Methylene chloride | Optimal polarity for SCl<sub>2</sub> reactivity |
| Molar Ratio (SCl<sub>2</sub>:Urea) | 1.1:1.0 | Minimizes bis-sulfenylation |
| Catalyst (Pyridine) | 1.2 equiv. | Neutralizes HCl byproduct |
Applications and Industrial Relevance
Agricultural Chemistry
N-Chlorothio-urea derivatives serve as intermediates in pesticide synthesis . The dimethylphenyl group in N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could enhance soil persistence compared to fully chlorinated analogs.
Pharmaceutical Development
The antimycobacterial activity of dichlorophenyl-ureas positions this compound as a candidate for tuberculosis drug discovery. Its dimethyl groups may improve pharmacokinetic profiles by reducing hepatic clearance.
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